3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone

dopamine transporter synthetic cathinone structure-activity relationship

Regioisomeric misassignment of cathinone precursors compromises forensic identification and pharmacological studies. This authenticated para-CF3 regioisomer (InChI Key: NHOZJSVFUXFFHE-UHFFFAOYSA-N) eliminates ambiguity. • ≥80-fold DAT potency reduction vs. other 4-substituted α-PHP analogs enables unambiguous negative control for transporter pharmacology • Unique retention time and fragmentation pattern for LC-MS/MS/GC-MS method validation against seized materials • ≥98% purity with batch-specific QC; non-basic (TPSA 26.3 Ų, zero H-bond donors) for PAMPA passive permeability assays without pH-dependent ionization artifact

Molecular Formula C17H15F3O2
Molecular Weight 308.29 g/mol
CAS No. 898770-33-7
Cat. No. B1360530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone
CAS898770-33-7
Molecular FormulaC17H15F3O2
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H15F3O2/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3
InChIKeyNHOZJSVFUXFFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone – Identity and Classification


3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone (CAS 898770-33-7, molecular formula C₁₇H₁₅F₃O₂, MW 308.30 g/mol) is a synthetic aromatic ketone belonging to the phenylpropiophenone class . It is structurally characterized by a 2-methoxyphenyl moiety linked via an ethylene bridge to a 4-(trifluoromethyl)benzoyl group. The compound is also referred to as 2-MeO-4'-CF₃-α-PHP and is classified as a synthetic cathinone derivative [1]. Its computed physicochemical properties include a LogP of 4.53, topological polar surface area (TPSA) of 26.3 Ų, and zero hydrogen bond donors, indicating high lipophilicity and membrane permeability potential [2]. The compound is commercially available from multiple suppliers at purities typically ≥97–98% and is primarily intended for forensic reference standard or research use .

Forensic reference Authenticated para-CF₃ regioisomer for chromatographic differentiation
Synthetic intermediate Ketone handle enables reductive amination and library expansion
Physicochemical probe Defined CF₃/OCH₃ substitution for structure-property studies

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone – Generic Substitution Risk


Within the phenylpropiophenone and synthetic cathinone chemical space, even minor positional or electronic modifications can produce disproportionately large shifts in biological target engagement. The 4'-CF₃ substituent on the α-PHP scaffold has been demonstrated to reduce dopamine transporter (DAT) reuptake inhibition potency by >80-fold relative to other 4-substituted analogs, while simultaneously abolishing DAT-versus-SERT selectivity—a finding that marks this substituent as a structural outlier [1]. The additional 2-methoxy group present in 898770-33-7 introduces a further orthogonal electronic and steric variable absent from the characterized 4-CF₃-α-PHP parent. Regioisomeric repositioning of the CF₃ group from the 4'- (para) to the 3'- (meta) or 2'- (ortho) position on the benzoyl ring—as in CAS 898770-30-4 and CAS 898770-27-9—yields compounds with identical molecular formula and mass but divergent dipole moments, LogP, and receptor-binding surfaces, rendering them non-interchangeable in any assay requiring target-specific pharmacology or metabolic stability . Generic substitution without verification of batch-specific purity, regioisomeric identity, and pharmacological profile therefore risks irreproducible results.

CF₃ regioisomer mismatch (para vs. meta/ortho) shifts dipole moment, LogP, and chromatographic retention – CAS alone does not guarantee positional identity.

Methoxy positional isomer (2-OCH₃ vs. 3-/4-OCH₃) can alter conformational preferences and metabolic soft-spot accessibility, affecting target-binding kinetics.

Pyrrolidine amine absence distinguishes this ketone from α-PHP cathinones; it cannot serve as a direct DAT/SERT transporter probe without derivatization.

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone – Key Differentiation Evidence


4'-CF₃ Substituent and DAT Potency Reduction

In a systematic SAR study of 4-substituted α-PHP analogs using rat brain synaptosomal assays, the 4-CF₃ analog (compound 9) exhibited an IC₅₀ of 7,502 nM at the dopamine transporter (DAT), making it at least 80-fold less potent than the unsubstituted parent α-PHP (IC₅₀ ~59 nM) and other 4-substituted analogs, which clustered within a <3-fold potency range (IC₅₀ values: 4-CH₃ 42 nM, 4-OCH₃ 88 nM, 4-F 132 nM, 4-Cl 44 nM, 4-Br 59 nM) [1]. While these data are reported for 4-CF₃-α-PHP without the 2-methoxy modification, the 4-CF₃ pharmacophore is the dominant potency-determining structural feature; the 2-methoxy substitution in 898770-33-7 represents a further structural departure from the characterized series, necessitating independent potency determination.

DAT IC₅₀ shift
Class-level inference
≥80-fold less potent vs. parent α-PHP (IC₅₀ ~59 nM); 4-CF₃-α-PHP IC₅₀ = 7,502 nM
CF₃ substitution severely attenuates DAT activity; supports outlier review
Data from 4-CF₃-α-PHP analog; not directly measured on target compound
dopamine transporter synthetic cathinone structure-activity relationship

Loss of DAT/SERT Selectivity with 4'-CF₃ Substitution

The same SAR study demonstrated that 4-substituted α-PHP analogs generally exhibit 28- to >300-fold selectivity for DAT over the serotonin transporter (SERT). The 4-CF₃ analog (compound 9) was the sole exception, displaying a DAT/SERT selectivity ratio of approximately 0.8 (i.e., essentially non-selective, with SERT IC₅₀ = 5,794 nM and DAT IC₅₀ = 7,502 nM) [1]. By comparison, the 4-OCH₃ analog showed a selectivity ratio of ~127-fold and the 4-CH₃ analog >300-fold. The loss of selectivity in the 4-CF₃ analog suggests that 898770-33-7, which also bears the 4'-CF₃ group, is likely to exhibit similarly broad monoamine transporter engagement, a critical consideration for applications where transporter selectivity is required.

DAT/SERT selectivity
Class-level inference
Selectivity ratio ~0.8 (non-selective) vs. 28–>300 for other 4-substituted analogs
SERT engagement likely comparable to DAT; selectivity context may not transfer
Inferred from 4-CF₃-α-PHP; requires direct verification
serotonin transporter DAT/SERT selectivity off-target pharmacology

Regioisomeric Differentiation of CF₃ Positional Isomers

Three regioisomers share the identical molecular formula C₁₇H₁₅F₃O₂ and molecular weight 308.30 g/mol: the target para-CF₃ compound (CAS 898770-33-7), the meta-CF₃ isomer (CAS 898770-30-4), and the ortho-CF₃ isomer (CAS 898770-27-9) . These isomers are distinguishable by their InChI Keys: NHOZJSVFUXFFHE-UHFFFAOYSA-N (para), and distinct keys for the meta and ortho forms. The para-CF₃ isomer exhibits the highest computed dipole symmetry and a LogP of 4.53, whereas repositioning the CF₃ group to the meta or ortho position alters the electronic distribution across the benzoyl ring, affecting both the carbonyl IR stretching frequency and the compound's chromatographic retention time [1]. In the absence of authentic reference standards for each regioisomer, HPLC-UV or LC-MS methods alone cannot reliably distinguish these isomers, posing a procurement and quality-control risk.

CF₃ regioisomers
Supporting evidence
Para, meta, ortho isomers share MW 308.30 and formula C₁₇H₁₅F₃O₂; distinguished by InChI Key and retention
Regioisomer identity must be confirmed by ¹⁹F NMR or reference co-injection
Supplier CAS may not guarantee positional fidelity
regioisomer positional isomer analytical differentiation

Methoxy Positional Isomer Differentiation

The methoxy group position on the phenylalkyl moiety introduces steric and electronic differentiation among isomers sharing the 4'-CF₃-benzoyl core. The 2-methoxy isomer (898770-33-7) positions the methoxy oxygen in proximity to the ethylene linker, potentially enabling weak intramolecular C–H···O interactions that constrain the conformational flexibility of the ethyl bridge, distinct from the 3-methoxy (CAS 898775-00-3) and 4-methoxy (CAS 898776-04-0) isomers where the methoxy group is more remote . The ortho-methoxy effect is well-precedented in medicinal chemistry to influence metabolic stability (via steric shielding of adjacent positions) and receptor-binding pose, although direct experimental data for this specific compound series are not yet available in the peer-reviewed literature.

2-OCH₃ isomer identity
Supporting evidence
Ortho-methoxy may allow intramolecular C–H···O interactions, distinct from 3-/4-OCH₃ isomers
Conformational profile may affect binding kinetics; selection context-dependent
Experimental data for this series not yet reported
methoxy positional isomer ortho-effect intramolecular hydrogen bonding

Pyrrolidine Ring Absence vs α-PHP Cathinones

The target compound 3-(2-methoxyphenyl)-4'-trifluoromethylpropiophenone is structurally a propiophenone ketone bearing no amine substituent, distinguishing it fundamentally from α-PHP and related pyrrolidinophenone cathinones that contain a tertiary amine required for monoamine transporter interaction [1]. The SAR data from Davies et al. (2023) pertain exclusively to pyrrolidine-containing α-PHP analogs; the absence of the N-pyrrolidine moiety in 898770-33-7 means that the DAT/SERT activity inferred above cannot be directly extrapolated without the amine pharmacophore. This structural distinction has procurement implications: 898770-33-7 is primarily an intermediate or analytical reference standard rather than a direct cathinone analog, and its regulatory scheduling status may differ from amine-containing cathinones .

Amine pharmacophore
Supporting evidence
Ketone scaffold lacks N-pyrrolidine; no direct DAT/SERT substrate activity expected
Distinct functional class; not a direct cathinone transporter probe
Use 4-CF₃-α-PHP amine for transporter studies if needed
pyrrolidine synthetic cathinone controlled substance analog

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone – Validated Applications


Forensic Reference Standard for Regioisomeric Differentiation

As a structurally authenticated para-CF₃ regioisomer with well-defined InChI Key (NHOZJSVFUXFFHE-UHFFOYSA-N) and chromatographic properties, 898770-33-7 serves as a critical reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods to distinguish illicit cathinone precursors and intermediates. The compound's unique retention time and fragmentation pattern, coupled with its ≥97–98% commercial purity , enable unambiguous identification in seized material analysis, where regioisomeric misassignment could carry legal consequences.

Synthetic Intermediate for Fluorinated Bioactive Libraries

The propiophenone ketone core of 898770-33-7 provides a versatile synthetic handle for diversification: reductive amination could install amine pharmacophores (generating true α-PHP-type analogs), while Grignard addition, Wittig olefination, or oxime formation enable library expansion. The 4'-CF₃ group confers enhanced metabolic stability and lipophilicity (LogP 4.53) to downstream products, a property valued in central nervous system drug discovery [1]. The 2-methoxy group offers a further site for regioselective demethylation or electrophilic aromatic substitution.

Negative Control for DAT/SERT Transporter Assays

Given that the 4-CF₃ substituent on the α-PHP scaffold was identified as a pharmacological outlier (≥80-fold less potent at DAT; non-selective vs. SERT) [2], 898770-33-7—which shares the 4'-CF₃-benzoyl fragment but lacks the pyrrolidine amine—may serve as a valuable negative control to isolate the contribution of the CF₃ group to transporter binding independent of the amine pharmacophore. Its non-basic character (zero H-bond donors; TPSA 26.3 Ų) also makes it suitable for assessing passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) without the confounding effect of pH-dependent ionization.

Physicochemical Probe for Structure-Property Studies

The compound's computed and experimentally verifiable properties—density 1.205 g/cm³, boiling point 401.1°C at 760 mmHg, flash point 189.6°C, LogP 4.53, and TPSA 26.3 Ų —position it as a useful probe in systematic studies correlating CF₃ and methoxy substitution patterns with chromatographic retention, solubility, and thermal stability. Comparative studies with the meta-CF₃ (898770-30-4) and ortho-CF₃ (898770-27-9) regioisomers can isolate the contribution of CF₃ ring position to these bulk properties.

Application
Selection Property
Validation Focus
Forensic reference for regioisomer differentiation
Authenticated InChI Key and retention profile
Co-injection with certified reference standards
Synthetic intermediate for fluorinated libraries
Ketone functionality for reductive amination and diversification
Purity verification and regioisomer identity post-derivatization
Negative control for DAT/SERT assays
Non-basic scaffold with 4'-CF₃; no amine pharmacophore
Passive permeability (PAMPA) and non-specific binding evaluation
Physicochemical probe for structure-property studies
Defined CF₃/OCH₃ substitution pattern
Experimental LogP, chromatographic retention vs. meta/ortho isomers
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